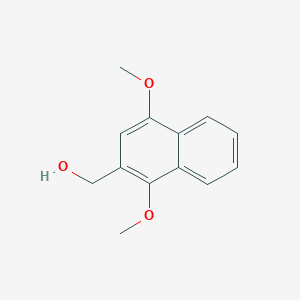

(1,4-Dimethoxynaphthalen-3-yl)methanol

Description

Contextual Significance within the Naphthalene (B1677914) Chemical Landscape

Naphthalene and its derivatives are fundamental building blocks in organic chemistry, forming the core of numerous dyes, polymers, and biologically active molecules. Within this landscape, dimethoxynaphthalene derivatives hold a significant position. The introduction of methoxy (B1213986) groups onto the naphthalene scaffold dramatically alters its electronic properties, enhancing its electron density and influencing the regioselectivity of subsequent reactions.

Compounds such as 1,4-dimethoxynaphthalene (B104105) are recognized as important synthetic precursors. biosynth.com For instance, the related compound 2-acetyl-1,4-dimethoxynaphthalene has been identified as a valuable intermediate in the synthesis of naturally occurring naphtho[2,3-c]pyran-5,10-diones, which exhibit antimicrobial and antiparasitic activities. researchgate.net The functionalization of the naphthalene core, as seen in (1,4-Dimethoxynaphthalen-3-yl)methanol, provides a platform for creating more complex and specialized molecules. The strategic placement of the methoxy and methanol (B129727) groups allows for controlled, stepwise modifications, which is a crucial aspect of modern synthetic strategy.

Overview of Scholarly Research Contributions and Foundational Studies

While extensive research focusing exclusively on this compound is not widely documented in publicly accessible literature, foundational studies on related functionalized naphthalene derivatives provide a strong basis for understanding its chemical behavior and potential applications. Research on functionalized derivatives of the closely related 1,4-dimethylnaphthalene (B47064) family has explored their use as precursors for biomedical applications. rsc.orgrsc.org These studies have demonstrated that such compounds can form metastable endoperoxides, which are capable of releasing singlet oxygen, a reactive species with potential applications in photodynamic therapy for cancer and antibiotic treatments. rsc.orgrsc.orgresearchgate.net

The synthetic routes and chemical properties established for other dimethoxynaphthalene derivatives inform the potential pathways for both the synthesis and utilization of this compound. The principles of electrophilic aromatic substitution, nucleophilic reactions at the benzylic position, and oxidation/reduction of the functional groups are all well-established concepts in organic chemistry that can be applied to predict the reactivity of this specific molecule.

Role as a Synthetic Intermediate and Precursor in Chemical Transformations

The primary significance of this compound in advanced organic chemistry lies in its role as a versatile synthetic intermediate. The molecule's three key structural components—the naphthalene core, the two methoxy groups, and the methanol group—each offer distinct opportunities for chemical modification.

The Methanol Group: The primary alcohol functionality is a key reactive site. It can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of carbonyl chemistries. Alternatively, it can be converted into a leaving group (e.g., a tosylate or halide), facilitating nucleophilic substitution reactions to introduce a variety of other functional groups. Etherification or esterification of the alcohol is also a straightforward transformation.

The Dimethoxy-Activated Naphthalene Ring: The two methoxy groups are strong activating groups, directing electrophilic aromatic substitution to the available positions on the ring. This allows for the introduction of additional substituents, such as nitro groups, halogens, or acyl groups, with a high degree of regiocontrol.

The Naphthalene Core: The rigid, planar structure of the naphthalene core makes it an excellent scaffold for the construction of complex, three-dimensional molecules. By using this compound as a starting material, chemists can build upon this pre-formed aromatic system to synthesize larger, more intricate structures with potential applications in materials science or medicinal chemistry.

The combination of these features makes this compound a valuable precursor for the synthesis of disubstituted and trisubstituted naphthalene derivatives, which are often challenging to prepare through other methods.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₃ | nih.gov |

| Molecular Weight | 218.25 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| PubChem CID | 10704023 | nih.gov |

Table 2: Physicochemical Properties of 1,4-Dimethoxynaphthalene

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | nih.gov |

| Molecular Weight | 188.22 g/mol | biosynth.comnih.gov |

| CAS Number | 10075-62-4 | biosynth.comnih.gov |

| Boiling Point | 317.6 °C | biosynth.com |

| PubChem CID | 82337 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,4-dimethoxynaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-7,14H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXWHCOBSAZDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Depth Analysis of Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Oxidation and Reduction Pathways

The reactivity of (1,4-Dimethoxynaphthalen-3-yl)methanol is significantly influenced by the primary alcohol functional group, which can readily undergo both oxidation and reduction reactions.

Oxidation Pathways: The primary alcohol moiety can be selectively oxidized to form either the corresponding aldehyde, 1,4-dimethoxynaphthalene-3-carbaldehyde, or the carboxylic acid, 1,4-dimethoxynaphthalene-3-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

To Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are typically effective for this transformation. The mechanism with these reagents avoids the presence of water, which prevents overoxidation to the carboxylic acid.

To Carboxylic Acid: Stronger oxidizing agents, often in aqueous media, will convert the primary alcohol directly to the carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄) under basic conditions followed by acidic workup, or chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones oxidation). The mechanism generally proceeds through the intermediate aldehyde, which is rapidly hydrated and further oxidized.

Reduction Pathways: While the alcohol group is already in a reduced state, the naphthalene (B1677914) core can be susceptible to reduction under specific conditions. Furthermore, the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol.

Reduction of the Aromatic Core: The electron-rich naphthalene ring can undergo reduction, for instance, through a Birch reduction. Using a solution of sodium or lithium metal in liquid ammonia (B1221849) with an alcohol as a proton source can reduce one of the aromatic rings to a dihydro-naphthalene derivative. The regioselectivity of this reduction is influenced by the electron-donating methoxy (B1213986) groups.

Reduction of Carbonyl Derivatives: Should the alcohol be oxidized, the resulting 1,4-dimethoxynaphthalene-3-carbaldehyde or -3-carboxylic acid can be reduced back to this compound. Common reducing agents for this include sodium borohydride (B1222165) (NaBH₄) for the aldehyde and the more powerful lithium aluminum hydride (LiAlH₄) for the carboxylic acid.

Table 1: Summary of Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product | Reaction Type |

| Alcohol to Aldehyde | PCC or DMP in CH₂Cl₂ | 1,4-Dimethoxynaphthalene-3-carbaldehyde | Oxidation |

| Alcohol to Carboxylic Acid | KMnO₄, NaOH, then H₃O⁺ | 1,4-Dimethoxynaphthalene-3-carboxylic acid | Oxidation |

| Aldehyde to Alcohol | NaBH₄ in MeOH/EtOH | This compound | Reduction |

| Carboxylic Acid to Alcohol | 1. LiAlH₄ in THF 2. H₃O⁺ | This compound | Reduction |

| Naphthalene Core Reduction | Na or Li in NH₃(l), EtOH | Dihydronaphthalene derivative | Birch Reduction |

Nucleophilic and Electrophilic Substitution Reactions

The molecule's structure allows for distinct substitution reactions at both the hydroxyl group and the aromatic naphthalene core.

Reactivity of the Hydroxyl Group in Derivatization

The primary hydroxyl group is a key site for derivatization through nucleophilic substitution-type reactions, most commonly forming ethers and esters. medcraveonline.com

Ether Formation (Williamson Ether Synthesis): The hydroxyl group can be converted into an ether via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This two-step process first involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the corresponding ether. libretexts.org The reaction is highly efficient, especially with primary alkyl halides. masterorganicchemistry.com

Ester Formation (Esterification): Esters can be readily formed by reacting the alcohol with a carboxylic acid or one of its more reactive derivatives. researchgate.net In Fischer esterification, the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄). manchester.ac.uk More commonly, for higher yields and milder conditions, the alcohol is reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. The base serves to neutralize the HCl or carboxylic acid byproduct and to catalyze the reaction.

Electrophilic Aromatic Substitution on the Naphthalene Core

The naphthalene core of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating methoxy groups. libretexts.org

Directing Effects: The directing effects of the substituents determine the position of substitution. The methoxy groups at positions 1 and 4 are strongly activating ortho-, para-directing groups. stackexchange.comlibretexts.org The hydroxymethyl group at position 3 is a weakly deactivating, meta-directing group. The combined effect of the two methoxy groups overwhelmingly directs incoming electrophiles to the C-2 position, which is ortho to the 1-methoxy group and para to the (blocked) 4-methoxy group. The reactivity of this position is strongly enhanced.

Typical Reactions: Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed readily and with high regioselectivity at the C-2 position.

Bromination: Reaction with bromine (Br₂) in a solvent like acetic acid or CCl₄ would yield (2-bromo-1,4-dimethoxynaphthalen-3-yl)methanol. researchgate.netorgsyn.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) would introduce a nitro group at the C-2 position. nih.govvaia.comyoutube.com Studies on the related 1,4-dimethylnaphthalene (B47064) have shown that nitration occurs at the 2-position. rsc.orgpsu.edu

Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) would install an acetyl group at the C-2 position. The synthesis of 2-acetyl-1,4-dimethoxynaphthalene, a closely related compound, highlights the favorability of substitution at this site. researchgate.net

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | (2-Bromo-1,4-dimethoxynaphthalen-3-yl)methanol |

| Nitration | HNO₃, H₂SO₄ | (1,4-Dimethoxy-2-nitronaphthalen-3-yl)methanol |

| Acylation | CH₃COCl, AlCl₃ | (2-Acetyl-1,4-dimethoxynaphthalen-3-yl)methanol |

Intramolecular Rearrangements and Cyclization Reactions

The specific substitution pattern of this compound and its derivatives opens up possibilities for intramolecular reactions.

While significant skeletal rearrangements of the stable naphthalene core are uncommon under mild conditions, intramolecular cyclization reactions are plausible. acs.orgnih.gov For instance, if an electrophilic substitution is first performed at the C-2 position, the newly introduced group can potentially react with the adjacent hydroxymethyl group at C-3.

A hypothetical cyclization pathway could involve the oxidation of the alcohol to an aldehyde, followed by the introduction of a suitable functional group at the C-2 position. For example, a Wittig reaction on the aldehyde could introduce a side chain that subsequently cyclizes with a group at C-2. A more direct approach could involve the conversion of the hydroxymethyl group to a chloromethyl group, which could then participate in an intramolecular Friedel-Crafts alkylation if the other ring were sufficiently activated. Another possibility is the formation of a fused heterocyclic system, such as a furan (B31954) ring, by cyclizing a derivative of the hydroxymethyl group onto a substituent at the C-2 position. researchgate.net

Role as a Key Building Block in the Synthesis of Complex Molecular Architectures

This compound is a valuable intermediate, or building block, for the synthesis of more complex molecules, particularly naturally occurring naphthoquinones and related heterocyclic structures. nih.govresearchgate.net

The functional groups of the molecule serve as handles for elaboration. The alcohol can be oxidized to an aldehyde or carboxylic acid, which can then participate in carbon-carbon bond-forming reactions (e.g., aldol, Wittig, Grignard reactions) to build more complex side chains.

A significant application lies in its use as a precursor for naturally occurring naphtho[2,3-c]pyran-5,10-diones. researchgate.net The synthetic strategy involves the oxidation of the hydroxymethyl group of this compound to an aldehyde. This aldehyde can then be used to construct the pyran ring system. Subsequent oxidation of the dimethoxynaphthalene core would yield the final naphthoquinone structure. These target molecules are known to exhibit a range of biological activities, including antimicrobial and antiparasitic properties, making this compound a key starting material in medicinal chemistry research. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds in solution. For (1,4-Dimethoxynaphthalen-3-yl)methanol, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its proton and carbon framework.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of polyatomic molecules. While specific 2D NMR data for this compound are not widely published, the application of standard techniques would allow for a complete structural assignment. For instance, studies on other naphthalene (B1677914) derivatives demonstrate the power of these methods. nih.govnih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent aromatic protons on the naphthalene ring and between the methylene (B1212753) protons and the hydroxyl proton of the methanol (B129727) substituent.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the more readily assigned proton spectrum. For the target molecule, it would link each aromatic proton to its corresponding carbon, the methylene protons to the methylene carbon, and the methoxy (B1213986) protons to the methoxy carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key HMBC correlations for this compound would be observed from the methoxy protons to the aromatic carbons at positions 1 and 4, and from the methylene protons to the aromatic carbons at positions 2, 3, and 4a.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the molecule's conformation and stereochemistry. For this compound, NOESY could reveal through-space interactions between the methylene protons and the aromatic proton at position 2, as well as between the methoxy protons and adjacent aromatic protons.

A combination of these 2D NMR experiments would allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the molecular structure of this compound. The expected chemical shifts can be predicted based on the analysis of related naphthalene structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1-OCH₃ | ~3.9 | ~56.0 | C-1 |

| 4-OCH₃ | ~4.0 | ~57.0 | C-4 |

| CH₂OH | ~4.8 | ~60.0 | C-2, C-3, C-4a |

| OH | Variable | - | - |

| C-2 | ~7.0 | ~105.0 | - |

| C-5 | ~8.2 | ~126.0 | C-4, C-6, C-8a |

| C-6 | ~7.5 | ~122.0 | C-5, C-7, C-8 |

| C-7 | ~7.6 | ~127.0 | C-5, C-6, C-8a |

| C-8 | ~8.1 | ~125.0 | C-1, C-6, C-7, C-8a |

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state, including crystalline and amorphous forms. This technique is particularly useful when single crystals suitable for X-ray diffraction are not available. For naphthalene derivatives, ssNMR has been used to determine molecular symmetry in the crystalline state, which can sometimes provide structural details beyond the limits of diffraction methods. rsc.org

For this compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR would be the most common ssNMR experiment. The resulting spectrum would show distinct resonances for each magnetically inequivalent carbon atom in the crystal lattice. The chemical shifts in the solid state can differ from those in solution due to intermolecular effects and differences in conformation. By comparing the ssNMR spectrum with the solution NMR spectrum, information about the molecular packing and conformational changes upon crystallization can be inferred.

Furthermore, advanced ssNMR techniques, such as those that measure dipolar couplings, can provide information about internuclear distances and the relative orientation of different parts of the molecule in the solid state.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₁₄O₃), the expected exact mass can be calculated and compared to the experimentally measured value to confirm its molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass [M] | Calculated Exact Mass [M+H]⁺ | Calculated Exact Mass [M+Na]⁺ |

|---|---|---|---|

| C₁₃H₁₄O₃ | 218.0943 | 219.1016 | 241.0835 |

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Plausible Fragmentation Pathway |

|---|---|---|

| [M-H₂O]⁺ | C₁₃H₁₂O₂ | Loss of water from the methanol group |

| [M-CH₃O]⁺ | C₁₂H₁₁O₂ | Loss of a methoxy radical |

| [M-CH₂OH]⁺ | C₁₂H₁₁O₂ | Cleavage of the C-C bond to the methanol group |

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

Although the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD), the crystal structures of several related dimethoxynaphthalene derivatives have been determined. nih.govwikipedia.org For example, 1,4-dimethoxynaphthalene (B104105) crystallizes in a centrosymmetric space group and the naphthalene ring system is essentially planar. nih.gov The crystal packing is typically dominated by van der Waals interactions, although weak C-H···O hydrogen bonds may also be present.

A hypothetical SCXRD analysis of this compound would provide the data summarized in the following table.

Table 4: Representative Crystallographic Data for a Dimethoxynaphthalene Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1035 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.40 |

Note: The data in this table is representative of a typical dimethoxynaphthalene derivative and is not the experimental data for this compound.

Vibrational (FTIR, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: FTIR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. docbrown.info C-H stretching vibrations of the aromatic ring and the methoxy and methylene groups would appear in the 2800-3100 cm⁻¹ region. The C-O stretching of the alcohol and ether groups would give rise to strong absorptions in the 1000-1300 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the naphthalene ring system.

Table 5: Expected Key FTIR and Raman Vibrational Bands for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (alcohol) | 3200-3600 (broad) | Weak |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C=C stretch (aromatic) | 1400-1600 | 1400-1600 |

| C-O stretch (ether and alcohol) | 1000-1300 | 1000-1300 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives typically exhibit characteristic absorption bands in the UV region. For this compound dissolved in a solvent like methanol, one would expect to observe absorption maxima corresponding to π-π* transitions of the naphthalene ring system. researchgate.netijper.org The presence of the methoxy and hydroxyl substituents would be expected to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene. scholarsresearchlibrary.comresearchgate.net

Many naphthalene derivatives are also fluorescent, meaning they emit light after being excited by UV radiation. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is also sensitive to the solvent environment. nih.govresearchgate.net The fluorescence properties of this compound in a protic solvent like methanol would provide insights into its excited state properties. researchgate.net

Table 6: Representative Electronic Spectroscopy Data for a Dimethoxynaphthalene Derivative in Methanol

| Technique | Parameter | Example Value (nm) |

|---|---|---|

| UV-Vis Absorption | λmax 1 | ~290 |

| λmax 2 | ~325 | |

| Fluorescence Emission | λem | ~350 |

Note: The data in this table is representative of a typical dimethoxynaphthalene derivative and is not the experimental data for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying relatively large organic molecules. DFT calculations for molecules analogous to (1,4-Dimethoxynaphthalen-3-yl)methanol, such as various naphthalene (B1677914) derivatives, have been employed to investigate their electronic properties.

These studies typically involve geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

For dimethoxy-substituted naphthalenes, the methoxy (B1213986) groups act as electron-donating groups, which would be expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted naphthalene. The presence of the hydroxymethyl group would further influence the electronic distribution. DFT calculations can also be used to generate electron density maps and molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on DFT studies of similar compounds

| Property | Predicted Value Range | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.5 to 5.0 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.0 to 3.5 D | Reflects the overall polarity of the molecule. |

Note: These values are estimations based on computational studies of structurally related naphthalene derivatives and may vary depending on the specific DFT functional and basis set used.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. However, they are computationally more demanding than DFT.

For a molecule of the size of this compound, high-level ab initio calculations would likely be used to benchmark the results from more computationally efficient methods like DFT. For instance, single-point energy calculations using a coupled-cluster method with a large basis set on a DFT-optimized geometry can provide a more accurate electronic energy. These high-accuracy predictions are particularly valuable for determining reaction energies and activation barriers with a higher degree of confidence.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its methoxy and hydroxymethyl substituents, MD simulations can provide valuable insights into its conformational landscape and dynamic behavior.

Conformational analysis of the hydroxymethyl and methoxy groups is crucial as their orientation can significantly impact the molecule's properties, including its reactivity and interactions with other molecules. By simulating the molecule's movement, MD can identify the most stable conformers and the energy barriers between them. Studies on similar molecules, like benzyl (B1604629) alcohol, have shown that the orientation of the hydroxyl group relative to the aromatic ring is influenced by a delicate balance of steric and electronic effects. It is expected that the hydroxymethyl group in this compound would exhibit preferred orientations to minimize steric hindrance with the adjacent methoxy group and the naphthalene ring.

MD simulations can also be used to study the molecule's behavior in different solvent environments, providing information on solvation effects and intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules.

Table 2: Key Rotatable Bonds and Expected Low-Energy Conformers of this compound

| Rotatable Bond | Description | Expected Low-Energy Orientations |

| Naphthalene-C(methoxy) | Rotation of the methoxy groups | Planar or near-planar with the naphthalene ring to maximize conjugation, with potential out-of-plane tilting to minimize steric interactions. |

| C(naphthalene)-C(methanol) | Rotation around the bond connecting the hydroxymethyl group | Staggered conformations relative to the naphthalene ring to minimize steric clash. |

| C-O(methanol) | Rotation of the hydroxyl hydrogen | Orientations that allow for intramolecular hydrogen bonding with the adjacent methoxy oxygen or minimize steric repulsion. |

Prediction and Correlation of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. DFT is a particularly powerful tool for predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

For this compound, DFT calculations would be able to predict the vibrational frequencies of its functional groups, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol groups, and the various vibrations of the naphthalene ring. These predicted frequencies, when properly scaled, can be compared with an experimental IR or Raman spectrum to aid in the assignment of the observed peaks.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry, and a good correlation between the predicted and experimental NMR spectra can provide strong evidence for the proposed structure and its dominant conformation in solution.

Table 3: Predicted Spectroscopic Data for this compound based on Analogous Compounds

| Spectroscopy | Parameter | Predicted Range | Notes |

| IR | O-H stretch | 3300-3500 cm⁻¹ | Broad peak, indicative of hydrogen bonding. |

| IR | Aromatic C-H stretch | 3000-3100 cm⁻¹ | Characteristic of the naphthalene ring. |

| IR | C-O stretch (alcohol) | 1000-1200 cm⁻¹ | |

| IR | C-O stretch (ether) | 1200-1300 cm⁻¹ (asymmetric), 1000-1100 cm⁻¹ (symmetric) | |

| ¹H NMR | Naphthalene protons | 7.0-8.5 ppm | Chemical shifts are influenced by the positions of the substituents. |

| ¹H NMR | CH₂ (methanol) | 4.5-5.0 ppm | Singlet, deshielded by the aromatic ring and adjacent oxygen. |

| ¹H NMR | OCH₃ (methoxy) | 3.8-4.2 ppm | Two singlets, with slightly different chemical shifts due to their electronic environments. |

| ¹³C NMR | Naphthalene carbons | 110-150 ppm | |

| ¹³C NMR | CH₂ (methanol) | 60-70 ppm | |

| ¹³C NMR | OCH₃ (methoxy) | 55-65 ppm |

Note: These are estimated ranges and the actual values can be influenced by solvent and temperature.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information provides a detailed picture of how a reaction proceeds.

For this compound, computational modeling could be used to investigate various potential reactions, such as the oxidation of the primary alcohol to an aldehyde or a carboxylic acid, or electrophilic substitution on the naphthalene ring. DFT calculations can be used to locate the transition state structures for these reactions and to compute the associated energy barriers.

For example, in the oxidation of the alcohol, different mechanisms could be explored, such as a direct hydrogen abstraction or a concerted pathway. The calculated activation energies would help to determine the most likely reaction pathway under a given set of conditions. Similarly, for electrophilic aromatic substitution, computational modeling could predict the regioselectivity of the reaction by comparing the activation energies for attack at different positions on the naphthalene ring.

Applications in Advanced Materials Science and Organic Electronics

Precursor in the Synthesis of π-Extended Systems and Conjugated Polymers

(1,4-Dimethoxynaphthalen-3-yl)methanol serves as a key precursor in the synthesis of π-extended systems and conjugated polymers, which are fundamental components of organic electronic devices. The dialkoxynaphthalene moiety is a desirable electron-donor unit for constructing donor-acceptor (D-A) conjugated polymers. mdpi.com These polymers are designed to have tunable optical and electrochemical properties by incorporating different electron-accepting units. mdpi.com The extended conjugation provided by the naphthalene (B1677914) core, compared to simpler dialkoxyphenylene analogs, can lead to enhanced performance in applications such as organic photovoltaics (OPVs). mdpi.com

The synthesis of such polymers can be achieved through methods like direct arylation polymerization (DAP), which offers a more sustainable and efficient alternative to traditional cross-coupling reactions. For instance, a conjugated polymer incorporating a 2,3-bis(2-ethylhexyloxy)naphthalene unit, an analogue of the title compound, has been synthesized via DAP, demonstrating the utility of dialkoxynaphthalenes in creating materials for organic solar cells. mdpi.com The resulting polymers exhibit good solubility, film-forming ability, and thermal stability, which are crucial for device fabrication. mdpi.com

| Polymer Class | Monomer Unit Derived from Naphthalene | Potential Application |

| Donor-Acceptor Conjugated Polymers | 1,4-Dialkoxynaphthalene | Organic Photovoltaics (OPVs) |

| Redox-Active Polymers | Dioxythienothiophene (DOTT) | Electrochemical Devices, Solid-State Conductivity |

Role in the Development of Functional Organic Materials and Dyes

The chromophoric nature of the dimethoxynaphthalene core makes this compound a valuable intermediate in the development of functional organic materials and dyes. The electron-rich aromatic system can be readily modified to tune the absorption and emission properties of the resulting molecules. This allows for the rational design of materials with specific photophysical characteristics for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and imaging.

The principles of self-assembly, driven by non-covalent interactions like hydrogen bonding and π-π stacking, are often employed to organize these functional molecules into highly ordered structures. northwestern.edu This hierarchical organization can lead to emergent properties and enhanced performance in solid-state devices. northwestern.edu

Utilization in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful toolbox for the bottom-up fabrication of complex and functional materials. northwestern.edu this compound, with its potential for hydrogen bonding via the hydroxyl group and π-π stacking through the naphthalene core, is an attractive building block for supramolecular self-assembly.

These self-assembled systems can form a variety of nanostructures, such as fibers, gels, and vesicles, depending on the molecular design and the surrounding environment. beilstein-journals.orgnih.gov The resulting supramolecular materials can exhibit interesting properties, such as reversible sol-gel transitions and responsiveness to external stimuli. beilstein-journals.org Such materials have potential applications in drug delivery, tissue engineering, and sensing. nih.gov The ability to control the assembly process through molecular design opens up possibilities for creating materials with tailored functions and properties. nsf.govnih.gov

Design and Synthesis of Novel Protecting Groups for Complex Organic Synthesis

In the intricate field of multi-step organic synthesis, the protection and deprotection of functional groups is a critical strategy. This compound is a precursor to the 1,4-dimethoxynaphthalene-2-methyl ("DIMON") protecting group. rsc.org This novel benzyl-type protecting group is designed for hydroxyl functions and exhibits advantageous properties, particularly in the synthesis of complex molecules like polyunsaturated lipids. rsc.org

A significant challenge in synthesizing molecules with polyunsaturated acyl groups is the incompatibility of common benzyl-type protecting groups, such as the 4-methoxybenzyl (PMB) group, with the oxidative or reductive conditions required for their removal. rsc.org The DIMON group, derived from this compound, can be selectively cleaved under mild oxidative conditions using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) without damaging sensitive functionalities like dienes. rsc.org This enhanced lability is attributed to the lower redox potential of the 1,4-dimethoxynaphthalene (B104105) system compared to anisole (B1667542) or veratrole derivatives. rsc.org

| Protecting Group | Precursor | Key Advantage |

| 1,4-dimethoxynaphthalene-2-methyl (DIMON) | This compound | Cleavable under mild oxidative conditions in the presence of sensitive functional groups. rsc.org |

The development of such specialized protecting groups is crucial for advancing the synthesis of complex natural products and other biologically active molecules.

Applications as Ligands or Scaffolds in Catalysis

While direct applications of this compound as a ligand or scaffold in catalysis are not extensively documented, its structural motifs are relevant to ligand design. The naphthalene backbone can serve as a rigid scaffold for the positioning of catalytically active groups. The methoxy (B1213986) and hydroxyl functionalities offer sites for further modification to introduce coordinating atoms, such as phosphorus or nitrogen, which are common in catalyst ligands.

The principles of ligand design often involve creating a specific steric and electronic environment around a metal center to control the activity and selectivity of a catalyst. For example, phosphino-carboxamide hybrid ligands have been synthesized using chiral backbones to achieve high enantioselectivity in palladium-catalyzed asymmetric allylic alkylation. researchgate.net The rigid and tunable nature of the naphthalene scaffold present in this compound suggests its potential as a platform for the development of new classes of ligands for asymmetric catalysis and other catalytic transformations.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Methodologies

The synthesis of functionalized naphthalenes, including (1,4-Dimethoxynaphthalen-3-yl)methanol, traditionally relies on multi-step classical organic reactions. However, future research could pivot towards more efficient and sustainable unconventional synthetic methodologies. These approaches offer the potential for improved yields, reduced reaction times, and milder reaction conditions.

Photocatalysis , for instance, presents a green alternative for the synthesis of aromatic alcohols. nih.govuniovi.esscispace.comresearchgate.netscispace.com The selective oxidation of a precursor aromatic hydrocarbon using a suitable photocatalyst, such as titanium dioxide or doped graphitic carbon nitride, could enable the direct and selective introduction of the hydroxymethyl group. nih.govuniovi.esscispace.comresearchgate.netscispace.com This method often utilizes ambient conditions and visible light, significantly reducing the energy footprint of the synthesis. nih.gov

Biocatalysis offers another powerful tool for the enantioselective synthesis of chiral aromatic alcohols, a potential future application for derivatives of this compound. nih.govnih.govproquest.comrsc.orgtandfonline.com Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of corresponding ketones to chiral alcohols with high enantioselectivity. nih.govnih.govproquest.com The use of whole-cell biocatalysts, like Daucus carota (carrot) roots, provides a sustainable and cost-effective method for such transformations. rsc.orgtandfonline.com

Microwave-assisted synthesis has emerged as a rapid and efficient method for organic transformations. acs.orgacs.orgmdpi.comnih.gov For the synthesis of this compound, microwave irradiation could significantly accelerate key reaction steps, such as cross-coupling reactions to build the naphthalene (B1677914) core or functional group interconversions. acs.orgacs.org This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. acs.org

| Methodology | Potential Advantages for Synthesizing this compound and its Derivatives | Key Research Focus |

| Photocatalysis | Green and sustainable, mild reaction conditions, high selectivity. nih.govuniovi.es | Development of efficient and recyclable photocatalysts for the selective hydroxymethylation of 1,4-dimethoxynaphthalene (B104105). |

| Biocatalysis | High enantioselectivity for chiral derivatives, environmentally friendly. nih.govnih.govrsc.org | Identification and engineering of enzymes for the stereoselective synthesis of chiral analogs of this compound. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved reaction efficiency. acs.orgacs.org | Optimization of microwave parameters for key synthetic steps and exploration of solvent-free microwave-assisted reactions. |

Investigation of Novel Reactivity Profiles and Transformations

The unique arrangement of the dimethoxy and hydroxymethyl groups on the naphthalene scaffold of this compound suggests a rich and largely unexplored reactivity profile. Future research should focus on elucidating the chemical behavior of this compound and harnessing it for the synthesis of novel derivatives with potentially valuable properties.

The directing effects of the methoxy (B1213986) and hydroxymethyl groups in C-H functionalization reactions are of particular interest. nih.govresearchgate.netresearchgate.net These reactions allow for the direct introduction of new functional groups onto the naphthalene ring, providing a modular approach to a diverse range of derivatives. nih.govnih.gov Understanding the regioselectivity of these transformations will be crucial for the targeted synthesis of complex molecules. nih.govresearchgate.netresearchgate.net

Furthermore, the hydroxymethyl group can serve as a handle for a variety of transformations , including oxidation to the corresponding aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or participation in cyclization reactions to form fused heterocyclic systems. The exploration of these transformations could lead to the discovery of new compounds with interesting biological or material properties.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the exploration of the chemical space around this compound, the integration of flow chemistry and automated synthesis will be instrumental. acs.orgrsc.orgmdpi.comresearchgate.netmdpi.com Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. rsc.orgmdpi.commdpi.com

Automated synthesis platforms can be employed for the rapid generation of libraries of derivatives of this compound. By systematically varying reagents and reaction conditions, these systems can efficiently map out the reactivity of the core structure and identify compounds with desired properties. The combination of flow chemistry and automation can significantly shorten the discovery and development cycle for new molecules based on this scaffold.

| Technology | Potential Impact on this compound Research |

| Flow Chemistry | Enhanced reaction control, improved safety for hazardous reactions, facile scalability of synthesis. rsc.orgmdpi.com |

| Automated Synthesis | High-throughput synthesis of derivatives, rapid optimization of reaction conditions, efficient exploration of structure-activity relationships. acs.org |

Development of Advanced Spectroscopic Probes and Characterization Tools

A thorough understanding of the structure-property relationships of this compound and its derivatives necessitates the use of advanced spectroscopic and computational tools. While standard techniques like NMR and mass spectrometry are essential for structural elucidation, more sophisticated methods can provide deeper insights.

Fluorescence spectroscopy is a powerful tool for studying naphthalene derivatives, which are often fluorescent. nih.gov Investigating the photophysical properties of this compound could reveal its potential as a fluorescent probe for sensing and imaging applications. nih.gov

Computational chemistry , including Density Functional Theory (DFT) calculations, can be used to predict and interpret the spectroscopic properties of naphthalene derivatives. acs.orgnih.govresearchgate.netresearchgate.netnih.gov These theoretical studies can aid in the assignment of complex spectra and provide insights into the electronic structure and reactivity of the molecule. acs.orgnih.govresearchgate.netresearchgate.net

Potential in Renewable Materials and Sustainable Chemical Processes

The aromatic structure of this compound makes it a potential building block for the development of renewable and sustainable materials . The naphthalene core is a key component in many organic electronic materials, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). gatech.edunih.govrsc.orgalfa-chemistry.commdpi.com Future research could explore the incorporation of this compound into novel polymers for these applications.

Furthermore, the derivation of aromatic compounds from renewable feedstocks like lignin (B12514952) is a growing area of research. the-innovation.orgresearchgate.netgoogle.comnih.govthe-innovation.org Lignin, a complex aromatic polymer found in plants, can be broken down to produce a variety of aromatic monomers. the-innovation.orgresearchgate.netgoogle.comnih.govthe-innovation.org Developing synthetic pathways to this compound from lignin-derived precursors would represent a significant step towards a more sustainable chemical industry. The use of such bio-based building blocks in the synthesis of polymers could lead to materials with a reduced environmental footprint. sustainableplastics.comrsc.orgacs.orgresearchgate.netresearchgate.net

| Area of Application | Potential of this compound |

| Organic Electronics | As a building block for n-type organic semiconductors in transistors and other electronic devices. gatech.edualfa-chemistry.com |

| Renewable Polymers | As a monomer derived from renewable resources like lignin for the synthesis of high-performance, sustainable polymers. the-innovation.orgrsc.orgresearchgate.net |

Q & A

Q. What are the established synthetic routes for (1,4-Dimethoxynaphthalen-3-yl)methanol, and what are their key parameters?

- Methodological Answer : The compound is synthesized through multi-step organic reactions. Key methods include:

- Nitration and Reduction : Starting from naphthoquinone derivatives, nitration followed by reduction yields intermediates with 75% efficiency. GC-MS data (e.g., m/z = 204, 188) confirm purity and structural integrity .

- Adamantylation : Reacting 1,4-dihydroxynaphthalene with adamantanole-1 in trifluoroacetic acid produces diketone derivatives, characterized by and NMR to confirm regioselectivity and functionalization .

- Biocatalytic Approaches : Enzymatic methods using lipases or esterases in green solvents (e.g., ethanol/water mixtures) are emerging for sustainable synthesis, though yields require optimization .

Q. How is this compound characterized post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify methoxy groups and hydroxyl protons. For example, adamantylated derivatives show distinct shifts for aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- GC-MS : Fragmentation patterns (e.g., m/z = 188 as base peak) confirm molecular weight and substituent stability .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C-O-Methoxy ≈ 120°) and spatial arrangement of substituents .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields or greener protocols?

- Methodological Answer :

- Solvent Optimization : Replace traditional solvents (e.g., TFA) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Catalyst Screening : Test immobilized enzymes (e.g., Candida antarctica lipase B) for regioselective methoxylation, monitoring reaction progress via HPLC .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 48 hours to 6 hours) while maintaining yields >70% .

Q. What structural insights does X-ray crystallography provide, and how are data processed?

- Methodological Answer :

- Data Collection : High-resolution datasets (≤1.0 Å) are collected using synchrotron radiation.

- Refinement with SHELX : SHELXL refines anisotropic displacement parameters, resolving disorder in methoxy groups. For example, C-C bond lengths in the naphthalene core are refined to 1.40–1.42 Å .

- Validation : PLATON checks for missed symmetry and validates hydrogen bonding networks (e.g., O-H···O interactions between methanol -OH and methoxy groups) .

Q. How should researchers address contradictions in biological activity data?

- Methodological Answer :

- Reproducibility Tests : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

- Multi-Method Validation : Cross-validate antimicrobial activity using disk diffusion (MIC) and broth dilution assays. Discrepancies may arise from solvent interference (e.g., DMSO inhibiting bacterial growth) .

- Statistical Analysis : Apply ANOVA to compare activity across derivatives, identifying outliers linked to structural modifications (e.g., adamantyl groups enhancing lipophilicity) .

Q. What are future research directions for this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and assess impacts on bioactivity using QSAR models .

- Environmental Toxicology : Evaluate biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna assays .

- Hybrid Materials : Incorporate into metal-organic frameworks (MOFs) for controlled drug release, characterized by BET surface area analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.